

Chemical structure and IUPAC name of Methyl 2-bromo-5-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 2-bromo-5-nitrobenzoate

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An In-Depth Technical Guide to **Methyl 2-bromo-5-nitrobenzoate**: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

Methyl 2-bromo-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a nitro group, and a methyl ester on a benzene ring provides a versatile platform for a wide array of chemical transformations. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its critical applications, particularly in the synthesis of pharmaceutical agents. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical and trustworthy resource for leveraging this key intermediate in research and development.

Molecular Identity and Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its structure and physical characteristics. Understanding these properties is crucial for designing synthetic routes, predicting reactivity, and ensuring proper handling and storage.

Chemical Structure and IUPAC Nomenclature

Methyl 2-bromo-5-nitrobenzoate is systematically named according to IUPAC rules, which precisely describe the location of each substituent on the benzoate core. Its identity is unambiguously confirmed by its CAS Registry Number.

- IUPAC Name: **methyl 2-bromo-5-nitrobenzoate**[\[1\]](#)
- Synonyms: 2-Bromo-5-nitrobenzoic Acid Methyl Ester[\[2\]](#)[\[3\]](#)[\[4\]](#)
- CAS Number: 6942-36-5[\[1\]](#)[\[5\]](#)
- Molecular Formula: C₈H₆BrNO₄[\[1\]](#)[\[5\]](#)
- Molecular Weight: 260.04 g/mol [\[1\]](#)[\[5\]](#)

The structure features an ester group at position 1, a bromine atom at position 2, and a nitro group at position 5. This substitution pattern creates a unique electronic environment that governs the molecule's reactivity.

Caption: Chemical structure of **methyl 2-bromo-5-nitrobenzoate**.

Physicochemical Data Summary

The solid-state nature and solubility profile of this compound are critical for its use in synthesis, dictating solvent choice and reaction setup. The data below is aggregated from supplier and database information.

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder	[2] [4] [6]
Melting Point	79-81 °C (lit.)	[4] [6]
Boiling Point	326.7±22.0 °C (Predicted)	[4] [6]
Density	1.673±0.06 g/cm ³ (Predicted)	[4] [7]
Solubility	Soluble in Chloroform, Dichloromethane (DCM), and Ethyl Acetate	[4]

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The key features expected in its spectra are:

- ^1H NMR (CDCl_3): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electron-withdrawing effects of the nitro and ester groups and the anisotropic effect of the bromine. A singlet corresponding to the methyl ester protons ($-\text{OCH}_3$) would appear upfield, typically around 3.9 ppm.[8][9]
- ^{13}C NMR (CDCl_3): The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule, as there is no plane of symmetry.[10] The carbonyl carbon of the ester will be significantly downfield (>160 ppm), while the methyl carbon will be upfield (~ 52 ppm).[10]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the $\text{C}=\text{O}$ stretch of the ester (around $1720\text{--}1740\text{ cm}^{-1}$), asymmetric and symmetric stretches of the nitro group (NO_2) at approximately 1530 cm^{-1} and 1350 cm^{-1} , respectively, and C-Br stretching vibrations.[1][11]
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in $\sim 1:1$ ratio).[1]

Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate. The synthesis of **methyl 2-bromo-5-nitrobenzoate** requires careful consideration of directing group effects in electrophilic aromatic substitution.

Retrosynthetic Analysis and Strategic Approach

A direct nitration of methyl benzoate is not a viable strategy, as the ester group is a meta-director, which would yield methyl 3-nitrobenzoate.[10][12] Similarly, bromination of methyl benzoate would also be directed to the meta position. A more logical approach involves starting with a substrate where the directing effects of existing substituents align to produce the desired 2,5-disubstituted pattern.

The most effective strategy is the nitration of methyl 2-bromobenzoate. In this precursor, the bromine atom is an ortho-, para-director, while the methyl ester is a meta-director. The incoming electrophile (the nitronium ion, NO_2^+) will be directed to positions ortho and para to the bromine. The position para to the bromine (C5) is also meta to the ester group, making it the most electronically favored site for substitution. Steric hindrance from the adjacent ester group at the C6 position (ortho to bromine) further disfavors substitution there. This convergence of electronic and steric effects leads to high regioselectivity for the desired product.

Recommended Synthetic Protocol: Nitration of Methyl 2-bromobenzoate

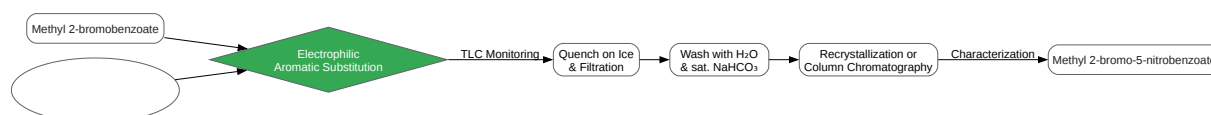
This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by standard spectroscopic methods.

Materials:

- Methyl 2-bromobenzoate
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Deionized Water
- Sodium Bicarbonate (NaHCO_3) solution, saturated
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
- **Formation of Nitrating Mixture:** Slowly add concentrated nitric acid dropwise to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C. This exothermic reaction generates the nitronium ion (NO_2^+) electrophile.^{[10][13]}
- **Substrate Addition:** To a separate flask, dissolve methyl 2-bromobenzoate in a minimal amount of concentrated sulfuric acid and cool the mixture to 0 °C.
- **Electrophilic Aromatic Substitution:** Add the pre-formed nitrating mixture dropwise to the solution of methyl 2-bromobenzoate. The rate of addition should be controlled to keep the internal temperature below 10 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
- **Quenching:** Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude solid product.
- **Workup:** Isolate the precipitate by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral. Further wash with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold water.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
- **Characterization:** Dry the purified product under vacuum and characterize by NMR, IR, and melting point analysis to confirm its identity and purity.



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Caption: Workflow for the synthesis of **methyl 2-bromo-5-nitrobenzoate**.

Chemical Reactivity and Applications in Synthesis

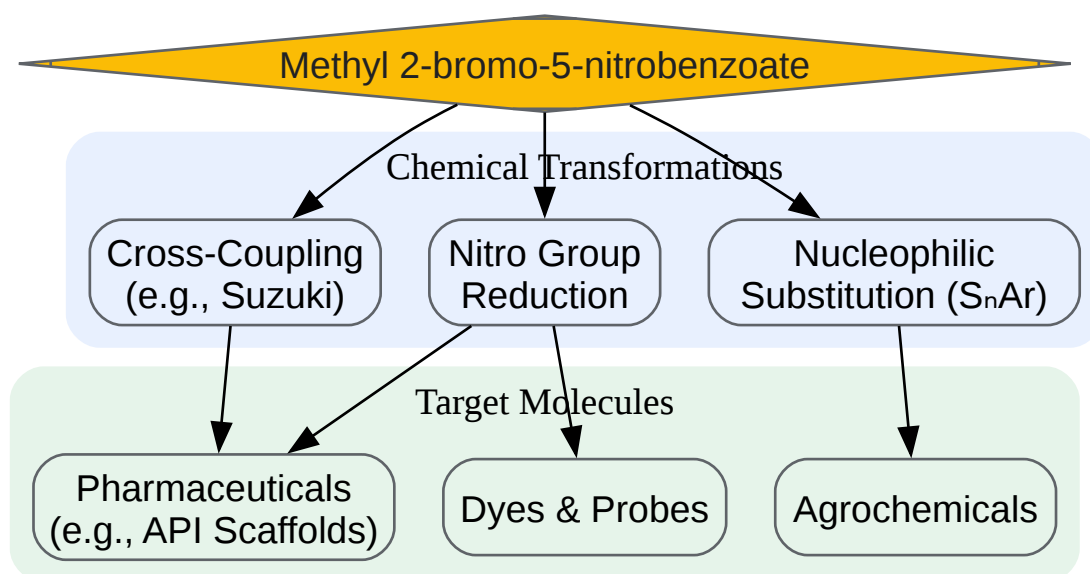
The true value of **methyl 2-bromo-5-nitrobenzoate** lies in its capacity for selective, sequential transformations of its functional groups, making it a powerful intermediate in multi-step syntheses.

Overview of Reactivity

- **Nucleophilic Aromatic Substitution (S_NAr):** The bromine atom is activated towards S_NAr by the strongly electron-withdrawing nitro group in the para position. This allows for the displacement of bromide with various nucleophiles.
- **Cross-Coupling Reactions:** The C-Br bond is an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.^[7]
- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amine (aniline derivative), which is a common precursor for amides, sulfonamides, and diazonium salts.
- **Ester Hydrolysis/Amidation:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into an amide.

Case Study: A Key Intermediate in Pharmaceutical Synthesis

Methyl 2-bromo-5-nitrobenzoate and its close structural relatives are documented as key intermediates in the synthesis of important pharmaceuticals. For example, related structures like methyl 2-(bromomethyl)-3-nitrobenzoate are used in the synthesis of Lenalidomide, an immunomodulatory drug.^[14] The bromo and nitro functionalities allow for the stepwise construction of the complex isoindolinone core of such molecules. This highlights the industrial relevance of this class of compounds in producing active pharmaceutical ingredients (APIs).^[15] The strategic use of such intermediates is a core tenet of modern medicinal chemistry, enabling the efficient construction of novel drug candidates.^[16]



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Caption: Role as a versatile intermediate in chemical synthesis.

Safety and Handling

As a laboratory chemical, **methyl 2-bromo-5-nitrobenzoate** must be handled with appropriate precautions.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[1]
- Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 2-bromo-5-nitrobenzoate is a strategically important building block whose value is derived from its well-defined structure and the orthogonal reactivity of its functional groups. A

clear understanding of its properties, a reliable synthetic methodology based on fundamental principles of electrophilic aromatic substitution, and an appreciation for its reactivity are essential for its effective use. For researchers in drug discovery and process chemistry, this compound offers a robust and versatile starting point for the synthesis of a diverse range of high-value target molecules.

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